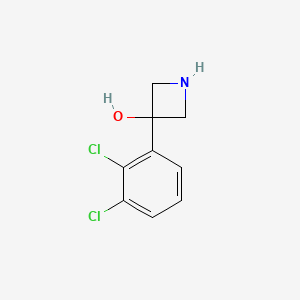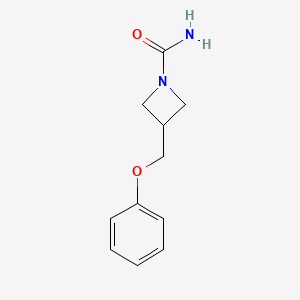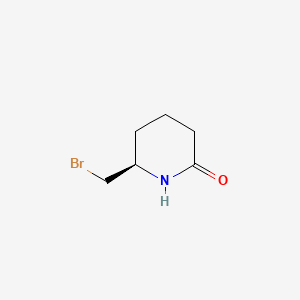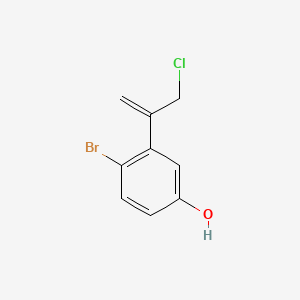![molecular formula C9H12O2 B15320192 Bicyclo[3.2.2]nonane-6,9-dione](/img/structure/B15320192.png)
Bicyclo[3.2.2]nonane-6,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.2]nonane-6,9-dione: is a bicyclic organic compound with the molecular formula C9H16O2. It is characterized by its fused ring structure, which consists of two cycloalkane rings sharing two adjacent carbon atoms
Synthetic Routes and Reaction Conditions:
Alkylation of Sodium Salt of Diethyl Succinylsuccinate: One common synthetic route involves the alkylation of the sodium salt of diethyl succinylsuccinate. This reaction typically requires specific conditions, such as the use of an appropriate alkylating agent and controlled temperature to ensure the formation of the desired product.
Isomerization: The compound can also be obtained through the isomerization of related bicyclic compounds, such as 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. This process involves the rearrangement of atoms within the molecule to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different functionalized derivatives based on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bicyclo[3.2.2]nonane-6,9-dione is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been explored for its potential biological activities, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to investigate the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.
Industry: The compound is utilized in the production of polymer intermediates and other industrial chemicals.
Wirkmechanismus
The mechanism by which Bicyclo[3.2.2]nonane-6,9-dione exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane-6,9-dione: A closely related compound with a slightly different ring structure.
Bicyclo[3.3.1]nonane-6,9-dione: Another bicyclic compound with additional functional groups.
Uniqueness: Bicyclo[32
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
bicyclo[3.2.2]nonane-6,9-dione |
InChI |
InChI=1S/C9H12O2/c10-8-4-6-2-1-3-7(8)9(11)5-6/h6-7H,1-5H2 |
InChI-Schlüssel |
WLKUFZMTISSNPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(=O)C(C1)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B15320111.png)
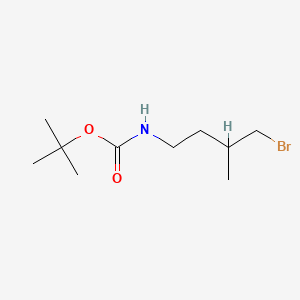
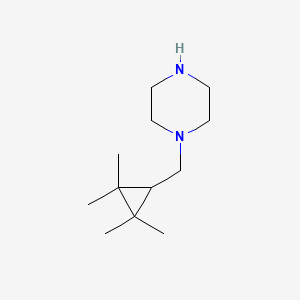
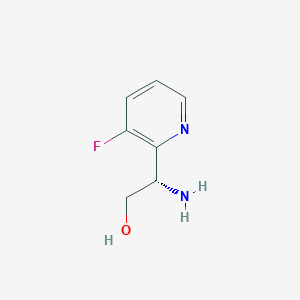
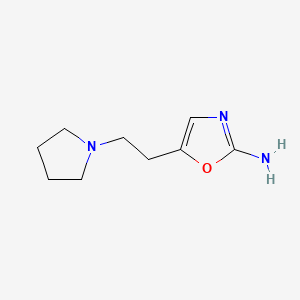
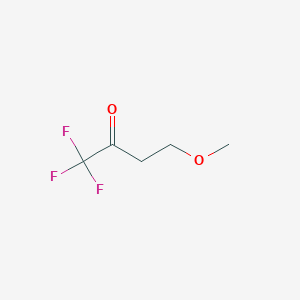
![Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
![4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15320166.png)
